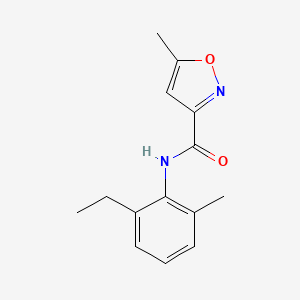
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide, also known as Ebselen, is a synthetic organic compound that belongs to the family of organoselenium compounds. Ebselen has attracted attention due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases.
Wirkmechanismus
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways. This compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. This compound also inhibits the activity of various enzymes, including cyclooxygenase, lipoxygenase, and nitric oxide synthase, which are involved in inflammation and cell signaling. This compound has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. This compound has also been shown to have anti-inflammatory effects in various disease models, including atherosclerosis, arthritis, and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments, including its stability, low toxicity, and easy availability. This compound is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. This compound can also interact with other compounds, which can affect its therapeutic efficacy.
Zukünftige Richtungen
For N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide research include the development of novel formulations to improve its bioavailability and pharmacokinetics. The identification of new targets and pathways for this compound can also lead to the development of new therapeutic applications. Finally, the use of this compound in combination with other compounds can lead to synergistic effects and improve its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has attracted attention due to its potential therapeutic applications in various diseases. This compound has been extensively studied for its anti-tumor, neuroprotective, and anti-inflammatory effects. This compound exerts its therapeutic effects by modulating various cellular pathways, including oxidative stress, inflammation, and gene expression. This compound has several advantages for lab experiments, including its stability, low toxicity, and easy availability. Future research should focus on the clinical applications of this compound and the development of novel formulations and therapeutic targets.
Synthesemethoden
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can be synthesized by reacting 2-ethyl-6-methylphenol with selenium dioxide in the presence of a base, followed by the reaction with methyl 2-bromoacetate and ammonium carbonate. The final product is obtained by the reaction of the intermediate compound with 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been studied for its potential use in infectious diseases, such as malaria, HIV, and influenza.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-11-7-5-6-9(2)13(11)15-14(17)12-8-10(3)18-16-12/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQDLAGRNZMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)


![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
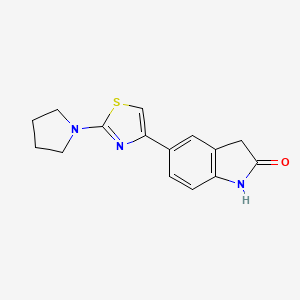
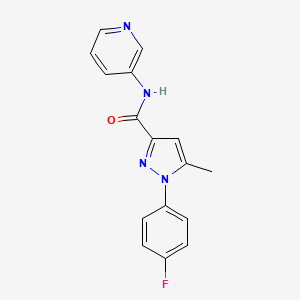
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)
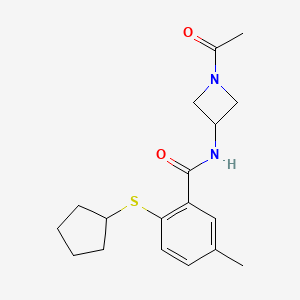
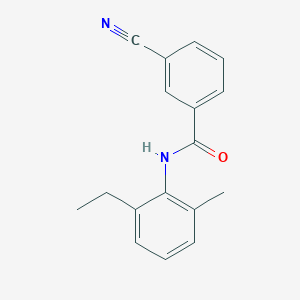
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636101.png)